4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro-

描述

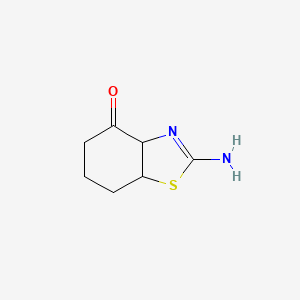

The compound 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- (C₇H₈N₂OS) is a bicyclic heterocycle featuring a benzothiazolone core fused with a partially saturated cyclohexane ring. Key structural attributes include:

- Crystal Structure: Monoclinic system (space group P2₁/c), with lattice parameters a = 6.432(3) Å, b = 14.898(8) Å, c = 8.165(4) Å, and β = 95.294(5)° .

- Conformational Features: The molecule adopts a half-chair conformation, with non-hydrogen atoms nearly coplanar. The thiazolone ring exhibits conjugation (C-S bond: 1.736(1) Å; C-N bond: 1.356(2) Å), while the cyclohexanone ring shows electron delocalization (C6-O1: 1.223(2) Å; C6-C7: 1.430(2) Å) .

- Hydrogen Bonding: N-H···O and N-H···S interactions form dimers and chains, stabilizing the crystal lattice .

属性

IUPAC Name |

2-amino-5,6,7,7a-tetrahydro-3aH-1,3-benzothiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h5-6H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDADERIVJFAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(=O)C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218703 | |

| Record name | 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435807-00-3 | |

| Record name | 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435807-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazolone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times compared to batch processes.

化学反应分析

Types of Reactions

4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of 4(3aH)-Benzothiazolone derivatives in developing antitumor agents. These compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives showed enhanced activity against colorectal cancer cells, suggesting their utility in targeted cancer therapies .

1.2 Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could inhibit neuronal apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

2.1 Photovoltaic Applications

4(3aH)-Benzothiazolone has been explored as a potential material in organic photovoltaic devices. Its unique electronic properties allow for efficient charge transport and light absorption, which are crucial for enhancing the performance of solar cells .

2.2 Polymer Chemistry

The compound's ability to undergo polymerization reactions has led to its incorporation into various polymer matrices. This application is particularly relevant in developing materials with improved mechanical properties and thermal stability .

Data Table of Applications

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4(3aH)-Benzothiazolone and tested their effects on human colorectal cancer cells. The most potent derivative exhibited an IC50 value significantly lower than the standard chemotherapeutic agents used in clinical settings, indicating its potential as a lead compound for drug development.

Case Study 2: Neuroprotection Mechanism

Another study investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results demonstrated that treatment with 4(3aH)-Benzothiazolone reduced cell death by modulating antioxidant enzyme activity and decreasing reactive oxygen species levels.

作用机制

The mechanism of action of 4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely and may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

相似化合物的比较

2-Amino-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-c]azepin-4-one (C₇H₉N₃OS; CAS 155778-36-2)

- Structural Differences: Ring System: Incorporates a seven-membered azepin ring fused to the thiazolone, increasing ring strain compared to the six-membered cyclohexanone in the target compound . Molecular Weight: Higher (183.23 vs. 168.21) due to an additional nitrogen atom.

- The extra nitrogen could alter solubility and hydrogen-bonding capacity .

2(4H)-Benzofuranone, 5,6,7,7a-Tetrahydro-3,6-Dimethyl- (C₁₁H₁₄O₂; CAS 38049-04-6)

- Structural Differences: Core Heteroatom: Oxygen replaces sulfur in the benzofuranone system, reducing polarizability and hydrogen-bond acceptor strength . Substituents: Methyl groups at positions 3 and 6 increase lipophilicity compared to the amino group in the target compound.

- Functional Implications :

6-Methoxy-2-Phenyl-1,4-Benzoxathiin (C₁₅H₁₂O₂S; CAS N/A)

- Structural Differences: Heteroatom Arrangement: Combines oxygen and sulfur in a 1,4-benzoxathiin system, contrasting with the thiazolone’s S and O in adjacent positions .

- The phenyl group may improve stability in hydrophobic environments .

2,6-Diaminotetrahydrobenzothiazole (Pharmacological Analogs)

- Pharmacological Relevance: Acts as a dopamine autoreceptor agonist, suggesting CNS applications for the target compound . Saturation (tetrahydro vs. dihydro) and amino group positioning influence receptor binding affinity .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The thiazolone’s sulfur atom enhances electron withdrawal compared to benzofuranone analogs, influencing reactivity in substitution reactions .

- Biological Activity: Amino-substituted tetrahydrobenzothiazoles show promise in CNS drug development due to dopamine receptor interactions .

- Crystallographic Stability : Hydrogen-bonding patterns in the target compound (N-H···O/S) differ from benzoxathiins (O/S···π interactions), impacting solubility and melting points .

生物活性

4(3aH)-Benzothiazolone, 2-amino-5,6,7,7a-tetrahydro- is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8N2OS

- Molecular Weight : 168.22 g/mol

- CAS Number : 17583-10-7

Biological Activity

The compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 4(3aH)-Benzothiazolone derivatives possess antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, with minimum inhibitory concentrations (MICs) showing promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The neuroprotective effects of 4(3aH)-Benzothiazolone have been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions like Alzheimer's disease.

The biological activity of 4(3aH)-Benzothiazolone is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in microbial cell wall synthesis.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by activating caspase cascades.

- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of various benzothiazolone derivatives, including the target compound. Results indicated significant antibacterial activity against resistant strains, suggesting potential for therapeutic use.

Case Study 2: Cancer Treatment

In a preclinical trial, the administration of 4(3aH)-Benzothiazolone led to a marked reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis within tumor tissues.

常见问题

Q. What are the key structural features of 4(3aH)-Benzothiazolone derivatives that influence their anti-inflammatory activity?

The anti-inflammatory activity of these derivatives is primarily attributed to:

- Benzothiazolone heterocycle : Critical for binding to iNOS and NF-κB via hydrogen bonding and hydrophobic interactions .

- Piperazine core : Facilitates dimerization and enhances ligand-receptor interactions by acting as a flexible spacer .

- Alkyl chain length : Longer chains (e.g., 6 carbons) improve potency by allowing optimal spatial alignment between the heterocyclic moieties and target proteins .

Methodological tip: Use fragment-based drug design to combine these structural elements while systematically varying chain lengths to assess activity .

Q. What synthetic methodologies are commonly employed to prepare 4(3aH)-Benzothiazolone derivatives?

A two-step synthesis is widely used:

N-alkylation : React 2(3H)-benzothiazolone with dibromoalkanes (e.g., 1,4-dibromobutane) in anhydrous DMF using K₂CO₃ as a base to form intermediates .

Dimerization : Treat intermediates with piperazine (1:2 molar ratio) under reflux to generate homodimers (e.g., compound 3j ) or heterodimers (e.g., 5t ) .

Purification involves extraction with ethyl acetate and isolation as hydrochloride salts for biological testing .

Q. How are in vitro assays designed to evaluate the anti-inflammatory potential of benzothiazolone derivatives?

Key assays include:

- iNOS inhibition : Measure NO production in LPS-stimulated RAW264.7 macrophages using Griess reagent (IC₅₀ values <1 μM indicate high potency, e.g., compound 3j ) .

- NF-κB inhibition : Transfect SW1353 cells with NF-κB luciferase reporter plasmids; quantify luminescence after compound treatment (e.g., 8b reduced activity by 80% at 1 μM) .

- Cytotoxicity screening : Test compounds (up to 25 μg/mL) on human cancer cell lines (e.g., SK-OV-3, BT-549) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzothiazolone derivatives for dual iNOS/NF-κB inhibition?

SAR strategies involve:

- Chain length optimization : Homodimers with 6-carbon linkers (e.g., 3j ) show IC₅₀ values of 0.28 μM for iNOS, outperforming shorter chains (4.6 μM for 2-carbon analogs) .

- Heterocycle substitution : Benzothiazolone dimers (e.g., 5t ) exhibit stronger inhibition than benzoxazolone analogs (IC₅₀: 0.51 μM vs. 4.2 μM) due to enhanced hydrophobic interactions .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., halogens) to reduce N-dealkylation, a common degradation pathway observed in vivo .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of benzothiazolone-based anti-inflammatory agents?

Discrepancies often arise from rapid metabolic degradation (e.g., 3j loses activity after 3 hours in vivo). Mitigation approaches include:

- Pharmacokinetic (PK) profiling : Assess plasma stability and half-life using LC-MS/MS to identify labile sites (e.g., alkyl chains) .

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance bioavailability .

- In silico modeling : Use tools like ADMET Predictor™ to predict metabolic hotspots and guide structural modifications .

Q. What molecular modeling approaches are used to predict the binding interactions of benzothiazolone derivatives with iNOS and NF-κB?

- Docking studies : Tools like Discovery Studio’s LIGANDFIT align compounds (e.g., 3j ) with the iNOS active site (PDB: 3E65). Key interactions include:

- Binding free energy calculations : MM-PBSA analysis reveals that heterodimers (e.g., 5t ) achieve lower ΔG values (-42.3 kcal/mol) than homodimers, explaining their superior NF-κB inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。